4-Chloroquinazoline-7-carboxylic acid

Description

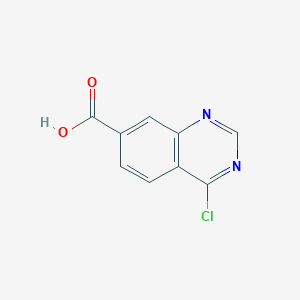

Structure

2D Structure

Properties

IUPAC Name |

4-chloroquinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWMYFRHUCIZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671986 | |

| Record name | 4-Chloroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942507-89-3 | |

| Record name | 4-Chloroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloroquinazoline-7-carboxylic acid from Anthranilic Acid Derivatives

This guide provides a comprehensive technical overview for the synthesis of 4-chloroquinazoline-7-carboxylic acid, a key intermediate in pharmaceutical development. The synthesis is presented as a robust two-step process, commencing with a substituted anthranilic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and mechanistic insights that govern the transformation.

Executive Summary

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the construction of the core quinazolinone heterocyclic system via the cyclocondensation of 5-aminoisophthalic acid with formamide. The resultant intermediate, 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, is subsequently converted to the final product through a deoxychlorination reaction. This guide details the rationale, mechanism, and practical execution of each step, providing a reproducible and scalable pathway to this valuable chemical entity.

Overall Synthetic Workflow

The transformation from the readily available 5-aminoisophthalic acid to the target molecule is outlined below. This strategic approach separates the formation of the heterocyclic core from the installation of the reactive chloro-substituent, ensuring high efficiency and control over the reaction sequence.

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

The foundational step in this synthesis is the construction of the quinazolinone ring system. For this, we employ a variation of the Niementowski quinazoline synthesis, a reliable and well-documented method for reacting anthranilic acids with amides to form 4(3H)-quinazolinones.[1][2]

Mechanistic Insight

The Niementowski reaction, in this context, involves the thermal condensation of 5-aminoisophthalic acid with formamide. Formamide serves a dual role as both a reactant, providing the C2 carbon of the quinazoline ring, and as a high-boiling solvent.[1]

The proposed mechanism proceeds as follows:

-

N-Formylation: The primary amino group of 5-aminoisophthalic acid nucleophilically attacks the carbonyl carbon of formamide.

-

Intramolecular Cyclization: The formylated intermediate then undergoes an intramolecular cyclization, where one of the carboxylic acid groups (or its corresponding amide formed in situ) is attacked by the formyl-amino nitrogen.

-

Dehydration: Subsequent dehydration leads to the formation of the stable, aromatic quinazolinone ring system.

Caption: Simplified mechanism of the Niementowski quinazoline synthesis.

Experimental Protocol

This protocol is based on established procedures for the Niementowski reaction with substituted anthranilic acids.

Materials:

-

5-Aminoisophthalic acid

-

Formamide

-

High-boiling point solvent (e.g., Dowtherm A or paraffin oil) for heating bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-aminoisophthalic acid (1.0 eq) and an excess of formamide (5-10 eq).

-

Heat the reaction mixture to 150-160 °C using a suitable heating bath.

-

Maintain this temperature and stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into cold water or onto crushed ice to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any residual formamide.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.[3]

| Parameter | Condition | Rationale |

| Reactant Ratio | Formamide in excess (5-10 eq) | Formamide acts as both reactant and solvent, driving the reaction to completion. |

| Temperature | 150-160 °C | Provides the necessary activation energy for the condensation and cyclization reactions. |

| Reaction Time | 2-4 hours | Sufficient time for the reaction to proceed to completion, should be monitored by TLC. |

| Work-up | Precipitation in cold water | The product is insoluble in cold water, allowing for easy separation from the water-soluble formamide. |

Part 2: Chlorination of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

The second and final step is the conversion of the 4-oxo group of the quinazolinone intermediate into a 4-chloro group. This is a critical transformation as the chloro-substituent serves as a versatile handle for subsequent nucleophilic substitution reactions in drug discovery. The most common and effective reagents for this deoxychlorination are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[4][5]

Mechanistic Insight

The chlorination of a 4-quinazolone with POCl₃ is a well-studied reaction. The 4-quinazolone exists in tautomeric equilibrium with its 4-hydroxyquinazoline form.

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the 4-hydroxy tautomer attacks the electrophilic phosphorus atom of POCl₃.

-

Chloride Attack: This forms a phosphorylated intermediate, which is an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position.

-

Elimination: The phosphorylated group is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the 4-chloroquinazoline product.

Using a catalytic amount of a tertiary amine or DMF can accelerate the reaction.

Caption: Simplified mechanism of chlorination using POCl₃.

Experimental Protocol

Materials:

-

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic) - optional

-

Toluene or other inert solvent

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (1.0 eq).

-

Add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) or thionyl chloride (SOCl₂) to the flask. A high-boiling inert solvent like toluene may be used.

-

Optionally, add a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux (for POCl₃, approx. 105 °C; for SOCl₂, approx. 76 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After completion, carefully remove the excess POCl₃ or SOCl₂ under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the exothermic and hazardous nature of quenching these reagents.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the product under vacuum to yield this compound.[4]

| Parameter | Condition | Rationale |

| Chlorinating Agent | POCl₃ or SOCl₂ (in excess) | Acts as both the chlorinating agent and the solvent, driving the reaction forward. |

| Catalyst (Optional) | DMF | Accelerates the reaction by forming a more reactive Vilsmeier-Haack type intermediate. |

| Temperature | Reflux | Provides the necessary energy for the deoxychlorination reaction. |

| Work-up | Quenching on ice | Safely neutralizes the highly reactive excess chlorinating agent and precipitates the product. |

Conclusion

The synthesis of this compound from 5-aminoisophthalic acid is a straightforward and efficient process that leverages two fundamental reactions in heterocyclic chemistry. The Niementowski reaction provides a reliable entry to the core quinazolinone structure, while subsequent chlorination with standard reagents like POCl₃ effectively installs the desired chloro-functionality. The protocols and insights provided in this guide offer a solid foundation for the laboratory-scale synthesis and further exploration of this important pharmaceutical intermediate.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloroquinazoline-7-carboxylic acid

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including approved therapeutics.[1] Among the vast library of quinazoline derivatives, 4-Chloroquinazoline-7-carboxylic acid stands out as a pivotal synthetic intermediate. Its unique structural features—a reactive chloro group at the 4-position and a carboxylic acid at the 7-position—make it an exceptionally versatile building block for the synthesis of targeted therapies, particularly kinase inhibitors for oncology.[2][3]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data with practical, field-proven experimental protocols. Understanding these fundamental properties is paramount for optimizing reaction conditions, ensuring analytical accuracy, and ultimately, accelerating the discovery of novel therapeutics.

Chemical Identity and Structure

Correctly identifying a compound is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are detailed below.

-

IUPAC Name: this compound

-

CAS Number: 942507-89-3[4]

-

Molecular Formula: C₉H₅ClN₂O₂[5]

-

Chemical Structure:

Caption: 2D Structure of this compound.

Core Physicochemical Properties

| Property | Value / Description | Source(s) |

| Physical State | Solid | [7] |

| Melting Point | Data not available in searched literature. Typically, quinazoline cores have high melting points. | |

| Boiling Point | ~473.2 ± 48.0 °C (Predicted) | [8] |

| pKa | ~2.54 ± 0.30 (Predicted, for the most acidic proton - carboxylic acid) | [8] |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and DMF, particularly with gentle heating. Its acidic nature suggests solubility in aqueous basic solutions. | [9] |

| Storage | Store in a cool, dry place (2-8°C recommended), sealed from moisture.[5][6] |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of the compound. The following is an expert interpretation of the expected spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

In a suitable deuterated solvent like DMSO-d₆, the following signals are anticipated:

-

-COOH Proton: A very broad singlet, typically downfield (>13 ppm), which would disappear upon a D₂O shake.

-

Quinazoline H2 Proton: A sharp singlet expected between 8.5-9.0 ppm.

-

Aromatic Protons (H5, H6, H8): These three protons on the benzene ring portion will appear in the aromatic region (7.5-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets and triplets) will depend on their electronic environment, influenced by the carboxylic acid and the fused pyrimidine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals:

-

Carbonyl Carbon (-COOH): Expected in the 165-170 ppm range.

-

Aromatic and Heteroaromatic Carbons: Multiple signals between ~115 ppm and ~165 ppm. The carbon attached to the chlorine (C4) would be significantly affected.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

-

Molecular Ion Peak [M]+: Expected at m/z ≈ 208.00.

-

Isotope Pattern: A characteristic [M+2]+ peak at m/z ≈ 210.00 with an intensity of approximately one-third of the [M]+ peak, confirming the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region, corresponding to the quinazoline ring system.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized protocols must be followed. The methodologies described here are self-validating and grounded in established laboratory practice.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2°C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of finely powdered this compound on a watch glass.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (2-3 mm height) of the sample is packed into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting temperature.

-

Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Causality: Solubility provides insights into the polarity and functional groups of a molecule. As an acid, this compound's solubility is expected to change dramatically with pH.

Protocol:

-

Setup: Label five test tubes: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, and DMSO.

-

Sample Addition: Add approximately 10-20 mg of the compound to each tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each tube.

-

Observation: Vigorously shake or vortex each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Interpretation:

-

Soluble in Water: Indicates some polarity.

-

Insoluble in Water, Soluble in 5% NaOH/NaHCO₃: Strongly indicates the presence of an acidic functional group (the carboxylic acid).

-

Insoluble in Water, Soluble in 5% HCl: Indicates a basic functional group (the quinazoline nitrogens may be weakly basic, but the acidic group dominates).

-

Soluble in DMSO: Confirms suitability as a solvent for reactions and NMR.

-

Caption: Logical Flow for Solubility Testing.

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from its predictable reactivity at the C4 position.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[10][11] This is the most important reaction for this compound, allowing for the facile introduction of amines, alcohols, and thiols. This reaction is the cornerstone for building the 4-anilinoquinazoline pharmacophore found in many EGFR inhibitors.[1][2]

-

Carboxylic Acid Derivatization: The carboxylic acid group at the 7-position can undergo standard transformations such as esterification (using an alcohol with an acid catalyst) or amidation (after activation to an acid chloride with reagents like SOCl₂ or oxalyl chloride).[12]

These two reactive sites can be addressed sequentially, enabling the synthesis of a diverse library of complex molecules from this single, versatile starting material.

Safety and Handling

As a senior scientist, safety is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from the closely related 4-chloroquinazoline provides a strong basis for handling precautions.[13][14]

-

Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

-

Handling: Avoid creating and inhaling dust. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13]

-

Conclusion

This compound is more than just a chemical; it is a key enabler in the field of medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its dual-functional reactivity make it an invaluable scaffold for constructing novel drug candidates. The protocols and data presented in this guide provide the necessary foundation for researchers to handle, characterize, and utilize this compound with confidence and scientific rigor, paving the way for future innovations in drug discovery.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2abiotech.net [2abiotech.net]

- 5. 942507-89-3|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Chloroquinazoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 4-Chloroquinazoline 97 5190-68-1 [sigmaaldrich.com]

- 8. 4-chloro-7-fluoroquinazoline-2-carboxylic acid CAS#: 1781184-77-7 [m.chemicalbook.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloroquinazoline-7-carboxylic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Significance of 4-Chloroquinazoline-7-carboxylic acid

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to the development of numerous therapeutic agents. A significant class of these compounds are the 4-anilinoquinazoline derivatives, many of which act as potent and selective inhibitors of tyrosine kinases, crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.

This guide focuses on a pivotal building block for the synthesis of such pharmacologically active molecules: This compound . Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and a carboxylic acid group at the 7-position, makes it an exceptionally versatile intermediate for the construction of complex drug candidates. The chlorine atom serves as a synthetic handle for nucleophilic substitution, allowing for the introduction of various aniline and other amine-containing fragments, while the carboxylic acid group provides a site for further derivatization or can act as a crucial pharmacophoric element for target binding.

Core Compound Identification

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 942507-89-3 | |

| Molecular Formula | C₉H₅ClN₂O₂ | |

| Molecular Weight | 208.60 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of the quinazolinone ring system followed by chlorination at the 4-position.

Part 1: Synthesis of the Precursor - 4-Hydroxyquinazoline-7-carboxylic acid

A common and efficient method for the synthesis of the 4-hydroxyquinazoline core involves the condensation of an appropriately substituted anthranilic acid derivative.

Reaction Scheme:

Caption: Synthesis of the 4-hydroxyquinazoline-7-carboxylic acid precursor.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-3-carboxybenzonitrile (1 equivalent) and an excess of formamide (approximately 10-15 equivalents).

-

Reaction: Heat the mixture to reflux at approximately 160°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

-

Purification: The crude product can be collected by filtration, washed with a suitable solvent like ethanol, and then recrystallized to obtain pure 4-hydroxyquinazoline-7-carboxylic acid.

Causality of Experimental Choices:

-

Formamide: Serves as both a reactant (source of the C2 carbon and N3 nitrogen of the quinazoline ring) and a high-boiling solvent.

-

Reflux Conditions: The high temperature is necessary to drive the condensation and cyclization reactions to completion.

Part 2: Chlorination to this compound

The conversion of the 4-hydroxyquinazoline precursor to the final 4-chloro derivative is a crucial step that activates the 4-position for subsequent nucleophilic substitution reactions. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Reaction Scheme:

Caption: Chlorination of the precursor to yield the target compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyquinazoline-7-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux. The reaction is typically complete when the solution becomes clear.

-

Work-up: Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude product can then be purified.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent.

Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂): A powerful chlorinating agent that converts the hydroxyl group at the 4-position into a good leaving group (chloride).

-

DMF (catalyst): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the hydroxyl group of the quinazolinone.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use in synthesis and for regulatory purposes.

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | >300 °C |

| Boiling Point | 473.2±48.0 °C (Predicted) |

| Density | 1.633±0.06 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO, sparingly soluble in other organic solvents. |

Table 3: Spectroscopic Data

| Technique | Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. The exact shifts and coupling constants depend on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons typically appear between 110-160 ppm. The carbonyl carbon of the carboxylic acid is expected at a lower field (>165 ppm). |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns would likely show the loss of COOH and Cl. Aromatic carboxylic acids typically show prominent peaks at [M – OH] and [M – CO₂H]. |

| Infrared (IR) Spectroscopy | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), and C-Cl stretch in the fingerprint region. |

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, making it susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility in constructing libraries of potential drug candidates.

Nucleophilic Aromatic Substitution at the 4-Position

The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a wide range of nucleophiles, particularly anilines and other amines. This reaction is the most common and powerful application of this intermediate, leading to the synthesis of 4-anilinoquinazoline derivatives.

Reaction Scheme:

Caption: Key reaction for diversifying the 4-chloroquinazoline scaffold.

This synthetic strategy has been instrumental in the development of numerous tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline moiety is a key pharmacophore that binds to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Role in the Development of Kinase Inhibitors

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression.

Signaling Pathway Context:

Caption: Inhibition of receptor tyrosine kinase signaling by 4-anilinoquinazoline derivatives.

Many 4-anilinoquinazoline derivatives have shown promising anti-proliferative activity against various cancer cell lines. The carboxylic acid at the 7-position can be further modified to improve pharmacokinetic properties or to introduce additional interactions with the target protein.

Conclusion

This compound is a high-value intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position provide a robust platform for the generation of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. A deep understanding of its synthesis, reactivity, and physicochemical properties is essential for researchers and scientists aiming to leverage this powerful scaffold in the development of next-generation therapeutics.

Solubility and stability of "4-Chloroquinazoline-7-carboxylic acid"

An In-depth Technical Guide to the Solubility and Stability of 4-Chloroquinazoline-7-carboxylic acid

This guide provides a comprehensive technical overview of the solubility and stability of this compound, a key intermediate in pharmaceutical research and development. Recognizing the limited publicly available data on this specific molecule, this document synthesizes information from structurally related quinazoline derivatives and provides detailed, field-proven protocols to empower researchers to generate robust and reliable data.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound serves as a critical building block in the synthesis of these complex molecules. Its reactivity, largely dictated by the chloro- and carboxylic acid functional groups, makes it a versatile synthon. However, these same functional groups also influence its physicochemical properties, namely solubility and stability, which are critical parameters for reaction optimization, formulation development, and biological screening.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from related quinazoline derivatives.

| Property | Predicted Characteristic | Rationale |

| Appearance | White to off-white solid | Typical for small molecule organic compounds. |

| Molecular Formula | C₉H₅ClN₂O₂ | Derived from its chemical structure.[4] |

| Molecular Weight | 208.60 g/mol | Calculated from the molecular formula.[4] |

| pKa | The carboxylic acid group is expected to have a pKa in the range of 3-5, making the molecule acidic. The quinazoline nitrogen atoms are weakly basic. | The electron-withdrawing nature of the quinazoline ring and the chloro substituent will influence the acidity of the carboxylic acid. |

| LogP | The molecule possesses both hydrophobic (quinazoline ring, chlorine) and hydrophilic (carboxylic acid) features, suggesting a moderate LogP value. | The LogP will be highly dependent on the pH of the medium due to the ionizable carboxylic acid group. |

Solubility Profile: Theoretical and Practical Considerations

The solubility of a compound is a critical factor in its utility for both chemical synthesis and biological applications. The poor water solubility of many quinazoline derivatives is a known challenge, often attributed to their rigid, fused heterocyclic ring system, which can lead to high crystal lattice energy.[5]

Predicted Solubility:

-

Aqueous Solubility: Likely to be low, especially at acidic pH where the carboxylic acid is protonated. Solubility is expected to increase at neutral to basic pH as the carboxylic acid deprotonates to form a more soluble carboxylate salt.

-

Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][6] Solubility in alcohols like ethanol and methanol is likely to be moderate, while solubility in non-polar solvents such as hexanes is expected to be poor.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the equilibrium solubility of this compound in various solvents.[1][7]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO, DMF)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

-

Construct a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or µM.

-

Workflow for Solubility Determination:

Caption: Gravimetric method for solubility determination.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[8] These studies expose the compound to stress conditions more severe than those it would encounter during normal handling and storage.[8] For quinazoline derivatives, hydrolysis under acidic and basic conditions, as well as photolytic degradation, are common pathways of decomposition.[9]

Protocol for Forced Degradation Studies

This protocol is based on the principles outlined in the ICH guidelines (Q1A).[8][9]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate under the same conditions as acidic hydrolysis.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

-

-

Neutral Hydrolysis:

-

Mix the stock solution with water.

-

Incubate under the same conditions as acidic and basic hydrolysis.

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature for a defined period.

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a light source with a specified output (e.g., ICH-compliant photostability chamber).

-

Simultaneously, keep a control sample in the dark.

-

Analyze both samples at defined time points.

-

-

Thermal Degradation (Solid State):

-

Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60-80 °C).

-

At defined time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

-

Analytical Methodology:

-

Use a stability-indicating HPLC method, typically a reverse-phase method with a gradient elution, to separate the parent compound from its degradation products.

-

A photodiode array (PDA) detector can be used to assess peak purity.

-

Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies.

Safety and Handling

Potential Hazards:

-

Acute Toxicity: 4-Chloroquinazoline is classified as toxic if swallowed.[11]

-

Skin and Eye Irritation: It is known to cause skin irritation and serious eye damage.[10][11]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block in medicinal chemistry. While specific data on its solubility and stability are limited, this guide provides a framework for researchers to understand its likely properties and to generate reliable experimental data. By following the detailed protocols for solubility determination and forced degradation studies, scientists can obtain the critical information needed to effectively utilize this compound in their research and development endeavors. The principles of safe handling outlined are paramount to ensuring a safe laboratory environment.

References

- 1. cibtech.org [cibtech.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloroquinazoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Potential biological activities of "4-Chloroquinazoline-7-carboxylic acid"

An In-Depth Technical Guide to the Potential Biological Activities of 4-Chloroquinazoline-7-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Privileged Motif in Modern Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1][2] Its planar structure and versatile synthetic accessibility have established it as a "privileged scaffold," capable of interacting with a multitude of biological targets.[3] This has led to the development of a diverse array of compounds with potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Notably, several quinazoline derivatives have been approved by the U.S. Food and Drug Administration (FDA) for cancer therapy, such as gefitinib, erlotinib, and afatinib, underscoring the therapeutic significance of this heterocyclic core.[2][4] This guide focuses on a specific, highly versatile intermediate: This compound . We will explore its latent potential as a foundational building block for novel therapeutic agents, grounded in the established pharmacology of the broader quinazoline class.

Molecular Profile: this compound

IUPAC Name: this compound[5] CAS Number: 942507-89-3[6]

This molecule possesses two key reactive sites that are of significant interest for medicinal chemists:

-

The 4-Chloro Substituent: The chlorine atom at the C4 position is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of side chains, most notably substituted anilines, which is a hallmark of many potent kinase inhibitors.[7]

-

The 7-Carboxylic Acid Group: The carboxylic acid moiety offers a versatile handle for further chemical modification. It can be converted into esters, amides, or other functional groups to modulate physicochemical properties such as solubility and cell permeability. It can also serve as an additional interaction point with a biological target, potentially enhancing binding affinity and selectivity.

The strategic placement of these two functional groups makes this compound a powerful starting material for constructing extensive libraries of novel quinazoline derivatives for biological screening.

Potential as a Progenitor of Novel Kinase Inhibitors

The most prominent and well-documented application of the quinazoline scaffold is in the development of protein kinase inhibitors.[8][9] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a common feature in many diseases, particularly cancer.[8] Quinazoline-based drugs often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and blocking downstream signaling.[1]

Targeting the Epidermal Growth Factor Receptor (EGFR) Family

The 4-anilinoquinazoline core is the quintessential pharmacophore for EGFR inhibitors.[10] Marketed drugs like gefitinib and erlotinib are based on this structure. The quinazoline nitrogen at position 1 typically forms a hydrogen bond with the hinge region of the kinase, while the substituted aniline moiety occupies the hydrophobic pocket.

Derivatives of this compound are prime candidates for developing next-generation EGFR inhibitors. The 4-chloro position can be readily substituted with various anilines, while the 7-carboxylic acid group could be modified to interact with solvent-exposed regions or other nearby residues, potentially improving potency or conferring selectivity for specific EGFR mutants.

Workflow for Synthesis and Screening of EGFR Inhibitors

Below is a conceptual workflow for leveraging this compound to discover novel EGFR inhibitors.

References

- 1. ijirt.org [ijirt.org]

- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semmelweis.hu [semmelweis.hu]

- 6. Buy 4-Chloroquinazoline-2-carboxylic acid [smolecule.com]

- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Strategic Intermediate: A Technical Guide to 4-Chloroquinazoline-7-carboxylic Acid in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology. This technical guide provides an in-depth exploration of 4-Chloroquinazoline-7-carboxylic acid , a pivotal chemical intermediate whose strategic importance lies in its versatile reactivity and its role as a key building block for a new generation of targeted therapies. This document will elucidate the synthetic pathways to this intermediate, detail its chemical reactivity, provide validated experimental protocols, and contextualize its application in the synthesis of advanced pharmaceutical compounds, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable molecule.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline motif, in particular, has proven to be a highly effective pharmacophore for targeting the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] Marketed drugs like Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb) all feature this core structure and have revolutionized the treatment of certain cancers.[2][3]

The strategic introduction of functional groups onto the quinazoline scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, emerges as a highly valuable intermediate due to the presence of two key reactive sites: the chloro group at the 4-position and the carboxylic acid at the 7-position. This dual functionality allows for sequential and directed modifications, making it a powerful tool in the construction of complex and highly functionalized drug candidates.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is efficiently achieved through a two-stage process, beginning with the construction of the quinazolinone core followed by a chlorination step.

Stage 1: Synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid

The foundational step is the synthesis of the precursor molecule, 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. While several methods exist for the formation of the quinazolinone ring, a robust and scalable approach is based on the principles of the Niementowski quinazoline synthesis.[4] This involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source.

A logical and accessible starting material for this synthesis is 4-aminoterephthalic acid . The reaction proceeds by heating the aminobenzoic acid with formamide, which serves as both the reagent and the solvent. The high temperature facilitates the cyclization to form the desired quinazolinone.

Experimental Protocol: Synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid

-

Materials:

-

4-Aminoterephthalic acid

-

Formamide

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-aminoterephthalic acid (1 equivalent) with an excess of formamide (approximately 10-15 equivalents).

-

Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water with stirring.

-

The product will precipitate out of solution. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water to remove any residual formamide, followed by a wash with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid as a solid.[5]

-

Stage 2: Chlorination to this compound

The second stage involves the conversion of the 4-oxo group of the quinazolinone to a chloro group. This transformation is a critical step, as it activates the 4-position for subsequent nucleophilic aromatic substitution reactions. The most common and effective reagents for this chlorination are thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7] The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the workup procedure.[8][9][10] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or another suitable high-boiling aprotic solvent

-

-

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (1 equivalent).

-

Add anhydrous toluene to form a slurry.

-

Add a catalytic amount of DMF (a few drops).

-

Slowly add thionyl chloride (SOCl₂) (a 5-10 fold excess) to the slurry at room temperature with stirring. The addition should be done in a well-ventilated fume hood due to the release of HCl gas.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent.

-

Chemical Reactivity and Strategic Utility

The synthetic utility of this compound lies in the differential reactivity of its two functional groups.

The Highly Reactive 4-Chloro Position

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its use in synthesizing a vast library of 4-substituted quinazolines. The most common nucleophiles are primary and secondary amines, particularly anilines, which lead to the formation of the medicinally important 4-anilinoquinazoline scaffold.[11]

The reaction is typically carried out by heating the 4-chloroquinazoline intermediate with the desired amine in a suitable solvent, such as isopropanol, ethanol, or acetonitrile. The presence of a base may be required to scavenge the HCl generated during the reaction.

The Versatile 7-Carboxylic Acid Group

The carboxylic acid at the 7-position offers a secondary point of diversification. It can be readily converted into a variety of other functional groups, including:

-

Esters: By reaction with an alcohol under acidic conditions.

-

Amides: By activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent like HATU or EDC) followed by reaction with an amine.

-

Other heterocycles: The carboxylic acid can be used as a handle to construct more complex fused ring systems.

This functional group can also serve as a key interaction point with the target protein, forming hydrogen bonds or salt bridges, thereby enhancing binding affinity and selectivity.

Application in the Synthesis of Kinase Inhibitors: A Case Study Perspective

The 4-chloroquinazoline core is central to the synthesis of numerous EGFR tyrosine kinase inhibitors. While the specific synthesis of a marketed drug using the 7-carboxylic acid derivative is not widely published in mainstream literature, we can extrapolate its application based on the known syntheses of related compounds like Gefitinib, Erlotinib, and Lapatinib.

The general synthetic strategy involves the coupling of a 4-chloroquinazoline intermediate with a substituted aniline. The substituents on both the quinazoline and aniline moieties are varied to optimize the drug's properties.

Illustrative Synthetic Scheme:

Caption: General synthetic workflow utilizing this compound.

In this workflow, this compound serves as the linchpin, allowing for the introduction of the desired aniline side chain at the 4-position. The resulting product, a 4-(arylamino)quinazoline-7-carboxylic acid, can then be further modified at the 7-carboxylic acid position to fine-tune its biological activity and pharmacokinetic profile. For example, the carboxylic acid could be converted to an amide to introduce a solubilizing group or another pharmacophoric element.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | C₉H₆N₂O₃ | 190.16 | 202197-73-7 | Precursor to the chloro-intermediate |

| This compound | C₉H₅ClN₂O₂ | 208.60 | 942507-89-3 | Key intermediate for drug synthesis |

Conclusion

This compound is a strategically important intermediate in the field of medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its facile two-step synthesis from readily available starting materials, coupled with the orthogonal reactivity of its chloro and carboxylic acid functionalities, provides a versatile platform for the construction of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, underscoring its value to researchers and scientists dedicated to the discovery and development of novel targeted therapies. As the quest for more selective and potent kinase inhibitors continues, the utility of well-designed intermediates like this compound will undoubtedly remain at the forefront of innovation.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ukm.my [ukm.my]

- 8. [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. scispace.com [scispace.com]

- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Robust Synthesis of 4-Aminoquinazoline-7-carboxylic Acid: A Protocol for Pharmaceutical Intermediate Production

Application Note: A-Q7-A

Abstract

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a detailed, reliable, and scalable protocol for the synthesis of 4-aminoquinazoline-7-carboxylic acid, a key intermediate for drug discovery, starting from 4-chloroquinazoline-7-carboxylic acid. The described methodology focuses on a direct nucleophilic aromatic substitution (SNAr) using aqueous ammonia, ensuring high yield and purity. This guide includes a comprehensive step-by-step protocol, mechanistic insights, safety precautions, and characterization data to support researchers in pharmaceutical and chemical development.

Introduction and Scientific Background

Quinazoline derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The synthesis of specifically functionalized quinazolines is therefore a critical task in drug discovery. The conversion of a 4-chloroquinazoline to a 4-aminoquinazoline is a fundamental transformation that leverages the principles of nucleophilic aromatic substitution (SNAr).

Reaction Scheme and Mechanism

The synthesis proceeds via a well-established SNAr mechanism. The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C4 position towards nucleophilic attack.[1][2][4]

Scheme 1: Synthesis of 4-aminoquinazoline-7-carboxylic acid

(Image representing the conversion of this compound to 4-Aminoquinazoline-7-carboxylic acid)

(Image representing the conversion of this compound to 4-Aminoquinazoline-7-carboxylic acid)

The reaction involves the addition of the ammonia nucleophile to the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] This intermediate is stabilized by resonance within the heterocyclic ring system. The subsequent elimination of the chloride leaving group restores aromaticity and yields the final 4-amino product. The regioselectivity for the C4 position over other positions on the ring is well-documented and is attributed to its higher susceptibility to nucleophilic attack.[1][2][3][4]

Materials and Methods

Reagent and Solvent Data

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

| Reagent/Solvent | CAS No. | Molecular Weight ( g/mol ) | Concentration | Key Properties |

| This compound | 102195-77-9 | 208.60 | >97% (solid) | Starting material |

| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 35.04 | 28-30% in H₂O | Nucleophile, Corrosive |

| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Reaction Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M (aqueous) | For pH adjustment |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | For work-up |

Required Laboratory Equipment

-

Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Pressure-equalizing dropping funnel

-

Magnetic stir plate and stir bars

-

pH meter or pH indicator strips

-

Büchner funnel and vacuum flask for filtration

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Rotary evaporator

-

High-vacuum pump and oven

Detailed Experimental Protocol

Scientist's Note: This reaction is sensitive to pressure buildup due to ammonia gas evolution upon heating. The reaction must be performed in a well-ventilated fume hood with appropriate pressure release mechanisms.

Reaction Setup

-

Inert Atmosphere: Assemble the 100 mL three-neck round-bottom flask with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add this compound (1.0 eq).

-

Solvent Addition: Add 1,4-dioxane (approx. 10 volumes, e.g., 20 mL for 2.08 g of starting material) to the flask. Stir the suspension at room temperature.

Amination Reaction

-

Nucleophile Addition: Slowly add concentrated ammonium hydroxide (28-30%, 10.0 eq) to the stirred suspension at room temperature.

-

Heating: Heat the reaction mixture to 80-85 °C using a heating mantle.

-

Reaction Monitoring: Maintain the temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Product Isolation

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Precipitation: To the remaining aqueous residue, add deionized water (approx. 20 mL). Adjust the pH to ~4-5 using 1 M HCl. A precipitate should form.

-

Filtration: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 15 mL) and cold ethanol (1 x 10 mL) to remove residual impurities.

-

Drying: Dry the purified solid in a vacuum oven at 60 °C overnight to yield 4-aminoquinazoline-7-carboxylic acid as a solid.

Safety Precautions

All procedures should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Ammonium Hydroxide: Highly corrosive and causes severe skin burns and eye damage.[5] It is harmful if inhaled.[5] Always handle in a well-ventilated area and wear chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[6][7][8] Have an emergency eyewash and shower readily available.[6]

-

This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Avoid inhalation and skin contact.

-

Pressure: Heating ammonium hydroxide will release ammonia gas, potentially causing a pressure buildup. Ensure the system is not sealed and is properly vented.

Characterization of 4-aminoquinazoline-7-carboxylic acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.5 (s, 1H), ~8.2 (d, 1H), ~8.0 (d, 1H), ~7.8 (s, 2H, -NH₂), ~7.5 (dd, 1H). Note: Carboxylic acid proton may be broad or not observed. |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₉H₇N₃O₂ [M+H]⁺: 190.06; Found: 190.1 |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 85-95% |

Process Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, from setup to final product characterization.

Caption: Workflow for the synthesis of 4-aminoquinazoline-7-carboxylic acid.

References

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. lassbio.com.br [lassbio.com.br]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 7. Safely Handling Ammonium Hydroxide: Risks and Regulations [onlinesafetytrainer.com]

- 8. Ammonium Hydroxide Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloroquinazoline-7-carboxylic acid

<

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This benzo-fused pyrimidine heterocycle is a key structural motif in drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents.[1][3][4] Of particular significance is the 4-substituted quinazoline core, which is often generated through nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of a chlorine atom at the C4-position of the quinazoline ring renders it highly susceptible to displacement by a wide array of nucleophiles.[5][6]

This application note focuses on a particularly valuable building block: 4-Chloroquinazoline-7-carboxylic acid . The presence of the carboxylic acid group at the C7-position not only provides a crucial handle for further chemical modification but can also play a significant role in the pharmacological profile of the final compound, often enhancing binding to biological targets.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the reactivity of this versatile intermediate in SNAr reactions. We will delve into the underlying mechanistic principles, provide robust experimental protocols, and offer insights into reaction optimization.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Core

The SNAr reaction of 4-chloroquinazolines is a two-step addition-elimination process.[9][10] The quinazoline ring, being an electron-deficient aromatic system, is activated towards nucleophilic attack. This electrophilicity is further enhanced by the presence of the nitrogen atoms within the ring.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient C4-carbon, which bears the chlorine leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atoms, which helps to stabilize this intermediate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the subsequent step, the aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, yielding the 4-substituted product.[11] This step is typically fast.

The overall rate of the reaction is influenced by several factors:

-

The nature of the nucleophile: Stronger nucleophiles generally react faster.

-

The solvent: Polar aprotic solvents are often preferred as they can solvate the Meisenheimer complex.

-

The presence of a base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.[12][13]

The carboxylic acid group at the C7-position is an electron-withdrawing group, which can further activate the quinazoline ring towards nucleophilic attack. However, its acidic nature also means that it can be deprotonated under basic reaction conditions, which may influence the solubility and reactivity of the starting material.

Visualizing the SNAr Reaction

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. omicsonline.org [omicsonline.org]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 4-Chloroquinazoline-7-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Quinazoline Scaffold and the Rise of Targeted Kinase Inhibition

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for the development of potent and selective kinase inhibitors.[1] Its rigid bicyclic structure provides an ideal framework for orienting substituents to interact with the ATP-binding site of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them critical therapeutic targets.[3][4] Several clinically approved kinase inhibitors, such as gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), feature the 4-anilinoquinazoline moiety, underscoring the scaffold's therapeutic significance.[2][4][5] These inhibitors primarily target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[3][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloroquinazoline-7-carboxylic acid as a key building block in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its application, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) of the resulting compounds.

The Versatility of this compound: A Gateway to Diverse Kinase Inhibitors

The strategic placement of a chloro group at the 4-position and a carboxylic acid at the 7-position of the quinazoline ring makes "this compound" a highly versatile intermediate for several reasons:

-

The Reactive 4-Chloro Group: The chlorine atom at the C4 position is an excellent leaving group, readily susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing fragments, most commonly substituted anilines, which are crucial for targeting the hinge region of the kinase ATP-binding pocket.[1]

-

The Functional 7-Carboxylic Acid Group: The carboxylic acid at the C7 position serves as a versatile handle for further chemical modifications. It can be converted into a wide range of functional groups, such as esters, amides, or used in coupling reactions to introduce larger and more complex moieties. These modifications are instrumental in fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.[7] For instance, the carboxylic acid can form charge-assisted hydrogen bonds with specific residues in the kinase domain, such as the DFG motif, enhancing binding affinity.[8]

Synthetic Pathways and Experimental Protocols

The synthesis of kinase inhibitors using this compound typically follows a convergent approach, where the quinazoline core is first synthesized and then coupled with various side chains.

Protocol 1: Synthesis of the this compound Intermediate

The synthesis of the key intermediate can be achieved from commercially available starting materials. A common route begins with 2-amino-4-carboxybenzoic acid (4-carboxyanthranilic acid).

Step 1: Cyclization to form Quinazolin-4-one-7-carboxylic acid

-

To a stirred solution of 2-amino-4-carboxybenzoic acid (1.0 eq) in formamide (10 vol), heat the reaction mixture to 150 °C for 16 hours.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with isopropanol, and dry under vacuum to obtain quinazolin-4-one-7-carboxylic acid.

Step 2: Chlorination to yield this compound

-

Suspend quinazolin-4-one-7-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl3) (10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

-

The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Application in the Synthesis of Potent Kinase Inhibitors

The true utility of this compound is demonstrated in its application as a scaffold for building highly potent and selective kinase inhibitors.

Protocol 2: Synthesis of a Generic 4-Anilinoquinazoline-7-carboxylic Acid Kinase Inhibitor

This protocol outlines the general procedure for the nucleophilic aromatic substitution reaction to introduce the crucial anilino moiety.

Materials:

-

This compound

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 - 1.2 eq)

-

Isopropanol or other suitable solvent (e.g., n-butanol, DMF)

-

Catalytic amount of hydrochloric acid (HCl) (optional)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.0 - 1.2 eq).[10]

-

A few drops of concentrated HCl can be added to catalyze the reaction.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

-

Filter the solid, wash with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted aniline.

-

Dry the product under vacuum to yield the desired 4-anilinoquinazoline-7-carboxylic acid derivative.

Structure-Activity Relationship (SAR) Insights

The quinazoline scaffold allows for systematic exploration of the chemical space around the kinase ATP-binding site. The following SAR trends are commonly observed for quinazoline-based kinase inhibitors:

| Position | Modification | Impact on Activity |

| 4 | Substituted anilino group | Crucial for hinge-binding. Substituents on the aniline ring can modulate potency and selectivity.[2][5] |

| 6, 7 | Small, hydrophilic groups (e.g., methoxy, amino) | Often enhance potency and can improve pharmacokinetic properties.[12] |

| 7 | Carboxylic acid or derived amides | Can form additional interactions with the kinase domain, such as with the DFG motif, leading to increased potency and selectivity.[8] |

Targeted Kinase Pathways

Quinazoline-based inhibitors synthesized from this compound can be designed to target a variety of kinase signaling pathways implicated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[2][5] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[13] 4-Anilinoquinazolines act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent downstream signaling.

Caption: EGFR signaling pathway and the point of inhibition.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[6][14] This process is crucial for tumor growth and metastasis.[15] Quinazoline-based inhibitors can effectively block VEGFR-2 signaling, thereby inhibiting tumor-induced angiogenesis.

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Perspectives